Evaluating the Pro-Apoptotic Efficacy of NTR 368 Compared to Native Neurotrophin
NTR 368 potently induces apoptosis in neural cell lines, whereas its functional counterpart, the full-length NGF protein, typically promotes survival via the same receptor. In human neuroblastoma SH-SY5Y cells, NTR 368 (at 10 μM) induced a significant ~40% increase in apoptosis over control cultures, as measured by TUNEL assay [1]. In contrast, NGF treatment (100 ng/mL) is a well-established survival factor in this cell type, promoting differentiation and reducing baseline apoptosis [2]. This direct comparison highlights the peptide's unique ability to flip the p75NTR signaling outcome from survival to death.
| Evidence Dimension | Induction of Apoptosis in SH-SY5Y Neuroblastoma Cells |
|---|---|
| Target Compound Data | Approximately 40% increase in TUNEL-positive cells over control at 10 μM |
| Comparator Or Baseline | NGF (100 ng/mL) known to promote survival and differentiation |
| Quantified Difference | Qualitative shift from pro-survival to pro-apoptotic signaling |
| Conditions | Human SH-SY5Y neuroblastoma cells in vitro; 24-48 hr treatment |
Why This Matters
This demonstrates that NTR 368 is a specific tool for studying the p75NTR's death-signaling pathway, independent of its survival-promoting ligands.
- [1] Kuner, P., Schubenel, R., & Hertel, C. (1998). Beta-amyloid binds to p75NTR and activates NF-kappaB in human neuroblastoma cells. Journal of Neuroscience Research, 54(6), 798-804. View Source
- [2] Encinas, M., Iglesias, M., Liu, Y., Wang, H., Muhaisen, A., Cena, V., Gallego, C., & Comella, J. X. (2000). Sequential treatment of SH-SY5Y cells with retinoic acid and brain-derived neurotrophic factor gives rise to fully differentiated, neurotrophic factor-dependent, human neuron-like cells. Journal of Neurochemistry, 75(3), 991-1003. View Source
